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Compound of Interest

Compound Name: 6-Methylquinazolin-2-amine

Cat. No.: B154918

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to
characterize 6-methylquinazolin-2-amine, a heterocyclic organic compound of interest in
medicinal chemistry.[1] Due to its quinazoline scaffold, this molecule and its derivatives are
explored for various biological activities, making its structural elucidation and purity assessment
crucial.[2][3][4][5] This document details the expected spectroscopic data and provides
standardized experimental protocols for its characterization using Fourier-Transform Infrared
(FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance
(NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

6-Methylquinazolin-2-amine possesses a fused bicyclic system composed of a benzene ring
and a pyrimidine ring, with a methyl group at the 6-position and an amino group at the 2-
position.

Molecular Formula: CoHoNs3[1] Molecular Weight: 159.19 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 6-methylquinazolin-2-
amine based on the analysis of related quinazoline derivatives and general principles of
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spectroscopy.
Wavenumber (cm—?) Vibration Mode Intensity

N-H Stretching (asymmetric )
3400-3250 ] Medium-Strong, Sharp
and symmetric)

3100-3000 Aromatic C-H Stretching Medium-Weak
2950-2850 Aliphatic C-H Stretching (CHs) Medium-Weak
1650-1580 N-H Bending Medium

~1620 C=N Stretching Strong
1600-1450 Aromatic C=C Stretching Medium-Strong
1335-1250 Aromatic C-N Stretching Strong

This data is predicted based on characteristic functional group absorptions for primary aromatic
amines and quinazoline structures.[6][7]

ble 2: licted UV-Visible S |

Molar Absorptivity Electronic

Solvent Amax (nm) .

(€) Transition
Ethanol ~230-250 High - T
Ethanol ~300-340 Moderate m-T1/n->T1*

The exact Amax and molar absorptivity are solvent-dependent. Quinazoline derivatives are
known to exhibit strong UV absorption due to their aromatic system.[4][8]

Table 3: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~2.4 Singlet 3H -CHs
~5.5-6.5 Broad Singlet 2H -NH:2
~7.0-7.8 Multiplet 3H Aromatic Protons
) C4-H (Quinazoline
~8.5-9.0 Singlet 1H

ring)

Predicted chemical shifts are relative to TMS in a suitable deuterated solvent like DMSO-ds or
CDCls. The chemical shifts of aromatic protons can vary based on the substitution pattern.[9]
[10][11]

. 1 13
Chemical Shift (6, ppm) Assignment
~21 -CHs
~115-135 Aromatic CH
~140-150 Quaternary Aromatic Carbons
~155 C4
~160 C2
~165 C8a

Predicted chemical shifts are relative to TMS in a suitable deuterated solvent. The exact shifts
depend on the solvent and concentration.[12][13][14][15]

Table 5: Predicted Mass Spectrometry Data
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miz Interpretation

159 [M]* (Molecular lon)

144 [M-NH]* or [M-CHs]*

117 Fragmentation of the quinazoline ring

Fragmentation patterns can vary based on the ionization technique used. Electron Impact (El)
ionization is expected to produce the molecular ion and several fragment ions.[16]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of 6-methylquinazolin-2-amine
are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.
o Methodology:

o A small amount of the solid sample is finely ground with potassium bromide (KBr) in an
agate mortar.

o The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
o The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
o The spectrum is recorded in the range of 4000-400 cm™1.

o A background spectrum of a pure KBr pellet is also recorded and subtracted from the

sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Objective: To determine the wavelengths of maximum absorption and to quantify the
compound in solution.
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o Methodology:

o A stock solution of 6-methylquinazolin-2-amine is prepared in a UV-grade solvent (e.g.,
ethanol or methanol).

o A series of dilutions are made to obtain solutions of known concentrations.

o The UV-Vis spectrum of each solution is recorded over a range of 200-800 nm using a
quartz cuvette with a 1 cm path length.

o A solvent blank is used as a reference.

o The wavelength of maximum absorbance (Amax) is determined from the spectrum of a
dilute solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

» Objective: To elucidate the detailed molecular structure by analyzing the chemical
environment of the hydrogen (*H) and carbon (*3C) nuclei.

o Methodology:

o Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-de
or CDCIs) containing a small amount of tetramethylsilane (TMS) as an internal standard.

o The solution is transferred to a 5 mm NMR tube.

o H NMR and 3C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400
or 500 MHz).

o For 'H NMR, parameters such as the number of scans, pulse width, and relaxation delay
are optimized.

o For 3C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum
to single lines for each unique carbon atom.

Mass Spectrometry (MS)
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e Objective: To determine the molecular weight and fragmentation pattern of the molecule.
» Methodology:

o A small amount of the sample is introduced into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography (GC-MS).

o Electron Impact (El) is a common ionization method for such compounds.

o In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

o The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
o The mass spectrum is plotted as relative intensity versus m/z.
Mandatory Visualization

Experimental Workflow for Spectroscopic
Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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